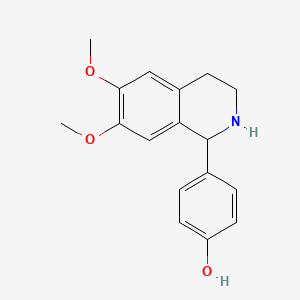

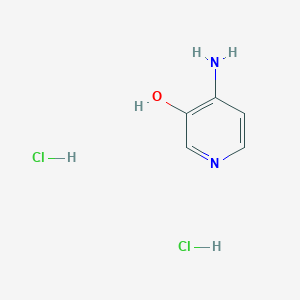

4-氨基吡啶-3-醇二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Aminopyridin-3-ol dihydrochloride is a chemical compound with the CAS Number: 1081776-23-9 . It has a molecular weight of 183.04 . It is a solid at room temperature and is stored in a refrigerator .

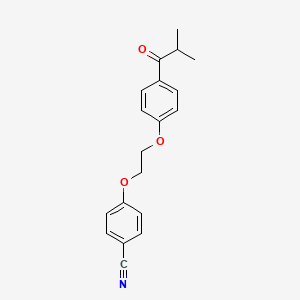

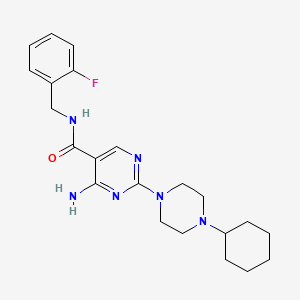

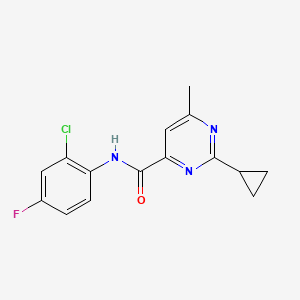

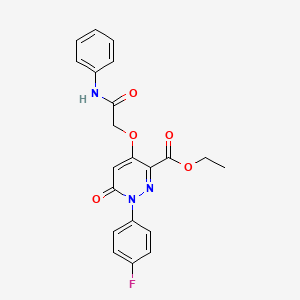

Molecular Structure Analysis

The molecular formula of 4-Aminopyridin-3-ol dihydrochloride is C5H7ClN2O . The InChI code and key, which provide a unique identifier for the compound, are also available . The compound has a canonical SMILES representation, which is a line notation for encoding molecular structures and specific instances of chemical molecules .Physical And Chemical Properties Analysis

4-Aminopyridin-3-ol dihydrochloride has a molecular weight of 146.57 g/mol . It has 3 hydrogen bond donor counts and 3 hydrogen bond acceptor counts . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 146.0246905 g/mol . The topological polar surface area is 59.1 Ų .科学研究应用

多发性硬化症治疗4-氨基吡啶 (4-AP) 已被广泛研究其在治疗多发性硬化症 (MS) 症状方面的有效性。研究表明,4-AP,特别是缓释形式,可以显着改善 MS 患者下肢的步行速度和肌肉力量。这种改善归因于 4-AP 通过脱髓鞘病变增强冲动传导的能力,转化为可观察到的临床益处 (Jensen, Ravnborg, Dalgas, & Stenager, 2014)。

神经肌肉传递增强发现 4-AP 及其类似物可以增强突触和神经肌肉传递。这是通过刺激神经元中的高电压激活的 Ca2+ 通道来实现的,从而增强神经递质释放,而与 Kv 通道无关。这种机制在脊髓损伤、重症肌无力和 MS 等情况下尤为重要 (Wu, Li, Chen, & Pan, 2009)。

钾通道阻断该化合物因其选择性阻断兴奋性膜中的电压激活的 K+ 电流而广为人知。这种机制对于理解其治疗效果和副作用至关重要。研究阐明了 4-AP 阻断钾通道的依赖于门控的机制,有助于我们理解它如何调节神经元活动 (Kirsch & Drewe, 1993)。

重症肌无力中的治疗应用临床研究表明,4-AP 可以改善重症肌无力患者的肌肉力量和神经肌肉传递。这表明其作为治疗该病症的补充药物的潜力 (Lundh, Nilsson, & Rosén, 1979)。

对多发性硬化症认知功能的影响对 4-AP 对 MS 患者认知功能的影响的研究显示出混合结果。虽然一些测试表明了性能改善的趋势,但尚未明确证明对认知功能有显着影响 (Smits et al., 1994)。

环境生物降解对 4-AP 环境生物降解的研究已经确定了能够将其降解为碳、氮和能源的细菌培养物。这项研究对于了解农业环境中 4-AP 残留物的环境影响和管理至关重要 (Takenaka, Nomura, Minegishi, & Yoshida, 2013)。

脊髓损伤后的神经恢复临床研究表明,4-AP 可以改善脊髓损伤 (SCI) 患者的中枢传导缺陷,从而改善运动功能、感觉和减少痉挛 (Hayes et al., 1994)。

作用机制

Target of Action

It is known that 4-aminopyridine, a similar compound, is used as a research tool in characterizing subtypes of the potassium channel .

Mode of Action

4-aminopyridine, a similar compound, is known to block members of kv1 (shaker, kcna) family of voltage-activated k+ channels . It has also been shown to potentiate voltage-gated Ca 2+ channel currents independent of effects on voltage-activated K+ channels .

Biochemical Pathways

It is known that 4-aminopyridine, a similar compound, affects the potassium conductances in physiology and biophysics .

Pharmacokinetics

4-aminopyridine, a similar compound, is known to have a bioavailability of 96% .

Result of Action

It is known that 4-aminopyridine, a similar compound, increases axonal action potential propagation and improves the probability of synaptic vesicle release .

Action Environment

It is known that 4-aminopyridine, a similar compound, is used as a bird control bait, indicating that its action can be influenced by environmental factors .

安全和危害

未来方向

4-Aminopyridine, a compound similar to 4-Aminopyridin-3-ol dihydrochloride, has been studied for its potential neuroprotective properties . An increasing body of evidence suggests that 4-AP may have additional properties beyond the symptomatic mode of action . This warrants further investigation and could be a potential future direction for research involving 4-Aminopyridin-3-ol dihydrochloride.

属性

IUPAC Name |

4-aminopyridin-3-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O.2ClH/c6-4-1-2-7-3-5(4)8;;/h1-3,8H,(H2,6,7);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMMJEWSHPROHBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminopyridin-3-ol dihydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(6-ethoxypyridin-3-yl)methanone](/img/structure/B2681945.png)

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide](/img/structure/B2681950.png)

![4-(2-chlorophenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2681953.png)

![Methyl 3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-5-(trifluoromethyl)benzoate](/img/structure/B2681954.png)

![2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2681959.png)

![2-({5-benzyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2681964.png)